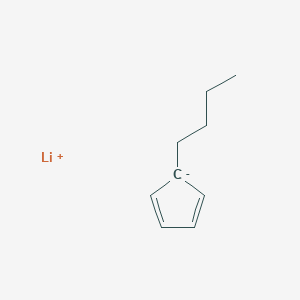

![molecular formula C10H12N2O B146370 (R)-3-氨基-4,5-二氢-1H-苯并[b]氮杂卓-2(3H)-酮 CAS No. 137036-55-6](/img/structure/B146370.png)

(R)-3-氨基-4,5-二氢-1H-苯并[b]氮杂卓-2(3H)-酮

概述

描述

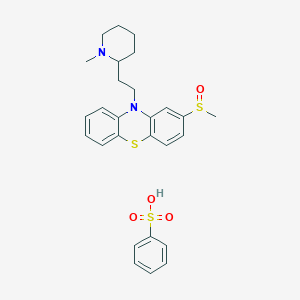

The compound (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a member of the benzoazepine family, which is a class of heterocyclic compounds containing a benzene ring fused to an azepine ring. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

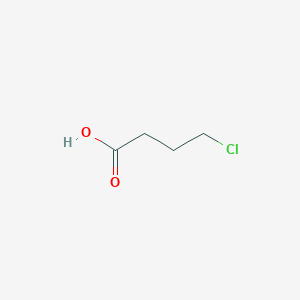

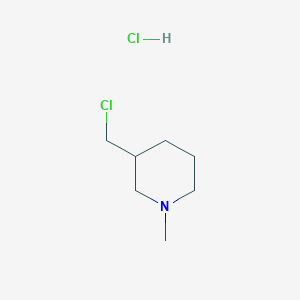

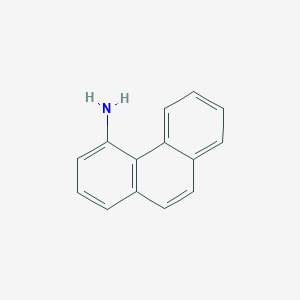

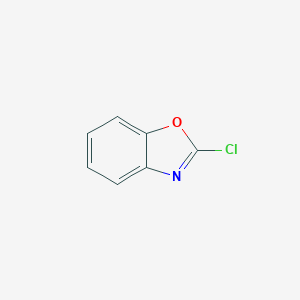

The synthesis of benzoazepine derivatives has been explored in various studies. For instance, a rhodium(III)-catalyzed synthesis of benzo[c]azepine-1,3(2H)-dione was reported, which involved tandem C–H alkylation and intramolecular amination of N-methoxylbenzamide with 3-bromo-3,3-difluoropropene . Another study described the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines using a one-pot multibond forming process starting from 2-iodoanilines, which underscores the versatility of these compounds as synthetic intermediates .

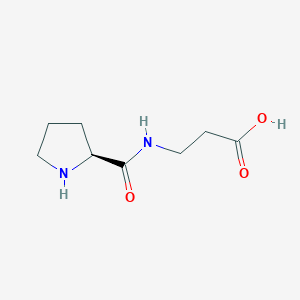

Molecular Structure Analysis

The molecular structure of benzoazepine derivatives has been characterized using various spectroscopic techniques. In one study, amino-substituted benzo[b]pyrimido[5,4-f]azepines were synthesized and characterized, with the molecular and supramolecular structures of three products and one intermediate being determined . These structures often exhibit a boat conformation of the azepine ring, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

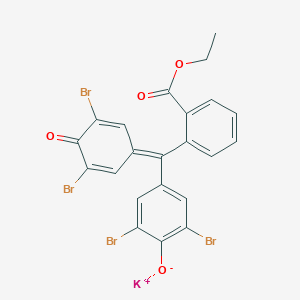

Benzoazepines can undergo various chemical reactions, which are essential for their transformation into bioactive molecules or further synthetic elaboration. For example, the transformation of 3-phenyl-3-(2-aminoethyl)phthalide into 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones and subsequent dehydration to form 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones has been demonstrated . These reactions highlight the reactivity of the amino lactone form and the potential for generating diverse benzoazepine structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of amino groups and the conformation of the azepine ring can affect these properties, which in turn can impact the compound's suitability for pharmaceutical applications or its behavior in chemical reactions.

科学研究应用

苯并氮杂卓的化学和生物活性

化学和构效关系

苯并氮杂卓,包括与“(R)-3-氨基-4,5-二氢-1H-苯并[b]氮杂卓-2(3H)-酮”类似的结构,因其细胞毒活性及与生物大分子相互作用而受到探索。Kawase 等人 (2000) 研究了 3-苯并氮杂卓的构效关系,发现某些衍生物对人白血病细胞表现出显着的细胞毒性,并能够产生自由基并增强大鼠脑匀浆中抗坏血酸的衰变。此外,一些衍生物已显示出抑制多药耐药 P-糖蛋白外排泵的能力,表明在克服癌症治疗中的耐药性方面有潜在应用 Kawase、Saito 和 Motohashi,2000.

合成应用

Métro 等人 (2010) 综述了通过氮丙啶中间体对 β-氨基醇进行重排,概述了可应用于合成苯并氮杂卓衍生物的合成方法。这篇综述讨论了 β-氨基醇重排在获得各种含氮杂环化合物(可能包括苯并氮杂卓)方面的多功能性 Métro、Duthion、Gomez Pardo 和 Cossy,2010.

生物应用

Földesi、Volk 和 Milen (2018) 综述了与 2,3-苯并二氮杂卓相关的化合物,突出了苯并氮杂卓衍生物在为目前缺乏有效治疗方法的疾病(包括某些类型的癌症和由多重耐药病原体引起的疾病)开发新药中的重要性。这强调了苯并氮杂卓衍生物在解决未满足的医疗需求方面的潜在药用应用 Földesi、Volk 和 Milen,2018.

药学意义

Zha 等人 (2019) 综述了基于氮杂环的基序(包括苯并氮杂卓)的药学意义,强调了它们多样的药理特性以及对开发具有增强活性和降低毒性的新类似物的持续兴趣。这篇综述强调了氮杂环衍生物的结构多样性及其在抗癌、抗结核、抗阿尔茨海默病和抗菌剂等一系列治疗领域的应用 Zha、Rakesh、Manukumar、Shantharam 和 Long,2019.

未来方向

作用机制

Target of Action

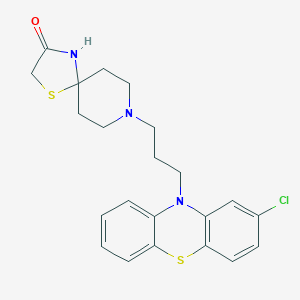

The primary targets of ®-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one are currently unknown. This compound belongs to the class of azepines, which are seven-membered heterocyclic compounds . Azepines are known to be present in the main skeleton of many anti-depressive drugs , suggesting that they may interact with targets involved in neurological processes.

Mode of Action

It is known that azepines can undergo a pseudo jahn-teller effect, leading to planar configuration instability . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Given that azepines are present in the main skeleton of many anti-depressive drugs , it is possible that this compound may affect pathways related to neurotransmission or other neurological processes.

Result of Action

Given that azepines are present in the main skeleton of many anti-depressive drugs , it is possible that this compound may have effects on neuronal function or other cellular processes related to mood regulation.

属性

IUPAC Name |

(3R)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAKXRGQXZRTQC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2NC(=O)[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435595 | |

| Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |

CAS RN |

137036-55-6 | |

| Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137036-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzazepin-2-one, 3-amino-1,3,4,5-tetrahydro-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)